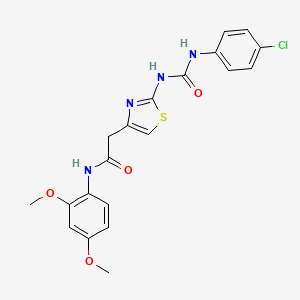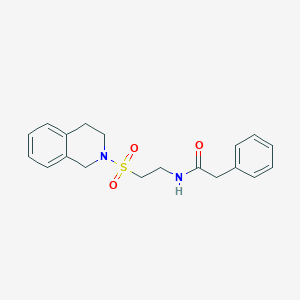![molecular formula C18H16F3NO B2915170 1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol CAS No. 2305522-56-7](/img/structure/B2915170.png)
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol, commonly known as DF-MP-3, is a chemical compound with potential therapeutic applications. DF-MP-3 belongs to the class of compounds known as β-arrestin-biased agonists, which have been shown to have superior therapeutic properties compared to traditional agonists.
Wirkmechanismus
DF-MP-3 is a β-arrestin-biased agonist, which means that it selectively activates the β-arrestin pathway while minimizing activation of the G protein pathway. This biased signaling has been shown to have superior therapeutic properties compared to traditional agonists, which activate both pathways. The β-arrestin pathway is involved in the regulation of many cellular processes, including inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
DF-MP-3 has been shown to have potent analgesic effects in animal models of pain, with a longer duration of action compared to traditional agonists. DF-MP-3 has also been shown to have anti-inflammatory effects, with a reduction in pro-inflammatory cytokine production. In addition, DF-MP-3 has been shown to have anti-tumor effects, with a reduction in tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MP-3 has several advantages for lab experiments. It has a longer duration of action compared to traditional agonists, making it easier to study the effects of the compound over time. In addition, its β-arrestin-biased signaling makes it a more selective agonist, minimizing off-target effects. However, DF-MP-3 is a relatively new compound, and its effects in humans have not been extensively studied. In addition, the synthesis of DF-MP-3 is complex and requires several steps, which may limit its availability for lab experiments.
Zukünftige Richtungen
DF-MP-3 has several potential future directions for research. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to determine the safety and efficacy of DF-MP-3 in humans. Another area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosing and administration of DF-MP-3 for cancer therapy. Finally, DF-MP-3 may have potential applications in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Further studies are needed to determine the safety and efficacy of DF-MP-3 in these diseases.
Synthesemethoden
DF-MP-3 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2,5-difluoronitrobenzene with 4-fluorobenzyl bromide, followed by reduction of the nitro group to an amine using palladium-catalyzed hydrogenation. The resulting amine is then coupled with propargyl alcohol to obtain DF-MP-3.
Wissenschaftliche Forschungsanwendungen
DF-MP-3 has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. DF-MP-3 has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, DF-MP-3 has been shown to have anti-tumor effects in animal models of cancer, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c1-2-9-22(11-13-3-5-14(19)6-4-13)12-18(23)16-10-15(20)7-8-17(16)21/h1,3-8,10,18,23H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCWWKPCNOELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=C(C=C1)F)CC(C2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate;hydrochloride](/img/structure/B2915089.png)


![N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide](/img/structure/B2915094.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2915096.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2915098.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid](/img/structure/B2915100.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2915103.png)
![6-chloro-N-(1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2915105.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[5-(4-nitrophenyl)furan-2-yl]ethanone](/img/structure/B2915109.png)